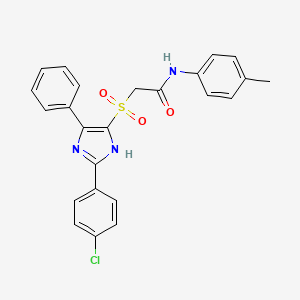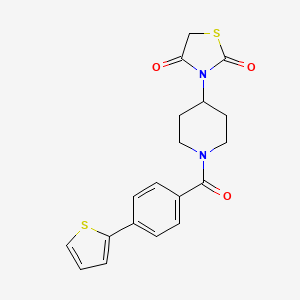
3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione” often involves reactions leading to the formation of various piperidine derivatives . For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can be reacted with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form a similar compound.Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been evaluated for its potential in antimicrobial activity. Studies suggest that certain structural regions of the compound may enhance antibacterial and antifungal activities .
Therapeutic Potentials
Research has been conducted on the therapeutic potentials of thiazolidine-2,4-dione derivatives. These studies explore the structure-activity relationship (SAR) and in vitro therapeutic potentials, which may include antidiabetic, anti-inflammatory, and anticancer activities .
Pharmacological Evaluation
Novel derivatives of this compound have been synthesized and evaluated for various pharmacological effects. This includes assessing their potential as treatments for conditions such as HIV-1 through antagonistic actions on specific receptors .
Cancer Research
There is research into the synthesis of hybrid molecules containing thiazolidine-2,4-dione structures for inhibitory effects on cancer cell lines, such as MCF-7 breast cancer cells .
Anti-inflammatory Applications
Compounds with a thiophene nucleus, which is part of the structure of our compound of interest, have shown various activities including anti-inflammatory properties. This suggests potential applications in treating inflammatory conditions .
Mecanismo De Acción
Target of Action
The primary targets of this compound are the PPARγ receptor and the cytoplasmic Mur ligase enzyme . The PPARγ receptor plays a crucial role in regulating insulin sensitivity, making it a key target for antidiabetic activity. The cytoplasmic Mur ligase enzyme is involved in bacterial cell wall synthesis, making it a target for antimicrobial action .
Mode of Action
The compound exhibits its biological response by stimulating the PPARγ receptor, which improves insulin resistance, thus exhibiting antidiabetic activity . It also inhibits the cytoplasmic Mur ligase enzyme, leading to antimicrobial action . Additionally, it has antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
The compound affects the biochemical pathways associated with insulin resistance and bacterial cell wall synthesis. By stimulating the PPARγ receptor, it improves insulin sensitivity and glucose metabolism . By inhibiting the cytoplasmic Mur ligase enzyme, it disrupts bacterial cell wall synthesis, leading to antimicrobial effects .
Result of Action
The result of the compound’s action is improved insulin sensitivity, leading to antidiabetic effects . It also exhibits antimicrobial effects by inhibiting bacterial cell wall synthesis . Additionally, it has antioxidant effects by scavenging ROS .
Propiedades
IUPAC Name |
3-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-17-12-26-19(24)21(17)15-7-9-20(10-8-15)18(23)14-5-3-13(4-6-14)16-2-1-11-25-16/h1-6,11,15H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJNCDWBIPZFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

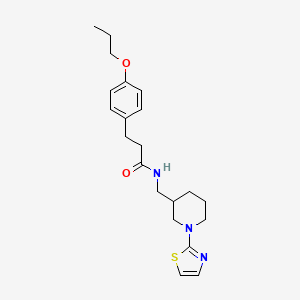
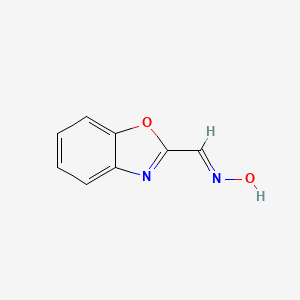
![1-Boc-4-[(benzylamino)methyl]piperidine](/img/structure/B3004963.png)
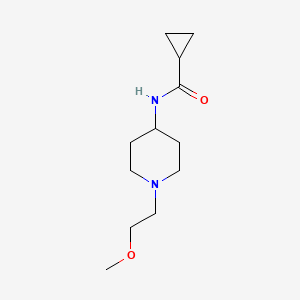
![Methyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3004966.png)
![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)
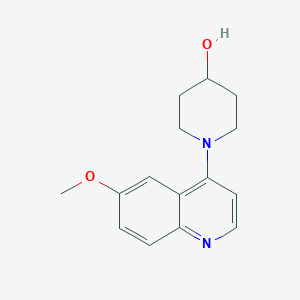
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxyethyl)(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3004972.png)
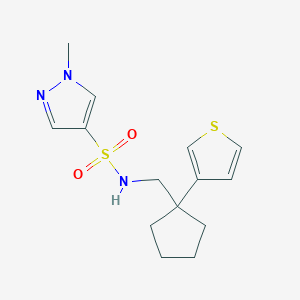
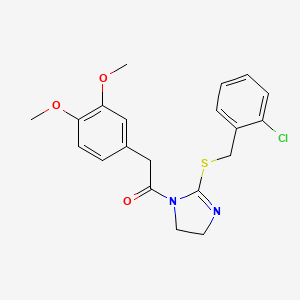
![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3004975.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B3004977.png)
![2-(cyclopentylsulfanyl)-N-[4-(dimethylamino)but-2-yn-1-yl]acetamide](/img/structure/B3004981.png)
